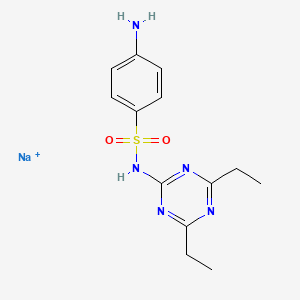

Sulfasymazine sodium

Description

Historical Context of Sulfonamide Development and Scientific Inquiry

The journey of sulfonamide drugs represents a pivotal moment in the history of medicine, marking the dawn of the antibacterial era. wikipedia.orgebsco.com The story begins in the early 1930s at the laboratories of Bayer AG in Germany, where a team led by physician and researcher Gerhard Domagk was investigating coal-tar dyes for potential antimicrobial properties. wikipedia.org This research was built on the belief that dyes capable of selectively binding to bacteria could be harnessed to combat infections within the body. wikipedia.org After extensive experimentation, a red dye synthesized by chemist Josef Klarer, later named Prontosil, demonstrated remarkable efficacy in stopping certain bacterial infections in mice. wikipedia.orghuvepharma.com

The formal announcement of this discovery was not made until 1935, years after its initial synthesis and patenting. wikipedia.orgsciencehistory.org Subsequent research revealed that Prontosil was a prodrug; it was metabolized in the body into the active compound, sulfanilamide (B372717). wikipedia.orgebsco.com This active molecule, sulfanilamide, had been first synthesized in 1906 and was widely used in the dye industry, meaning its patent had expired. wikipedia.org This revelation led to a "sulfa craze," with hundreds of manufacturers producing various forms of sulfa drugs. wikipedia.orghuvepharma.com

As the first broadly effective systemic antibacterials available before the advent of penicillin, sulfonamides played a crucial role during the early years of World War II, saving countless lives from wound infections and other bacterial diseases. wikipedia.orghuvepharma.com The widespread and sometimes uncontrolled use of these early sulfonamides also led to significant events, such as the elixir sulfanilamide disaster of 1937, which prompted the United States to enact the Federal Food, Drug, and Cosmetic Act in 1938, mandating that new drugs demonstrate safety before being marketed. huvepharma.com Over the years, numerous sulfonamide derivatives were synthesized, each with distinct properties. huvepharma.combiologydiscussion.com This ongoing scientific inquiry led to the development of compounds with varied applications, including some with antifungal and antiprotozoal activity. nih.gov

Classification and Structural Relationship within the Sulfonamide Class

Sulfonamides are a class of synthetic antimicrobial agents characterized by the presence of a specific functional group, the sulfonamide group (-SO₂NH₂). wikipedia.org The basic chemical scaffold of antibacterial sulfonamides is derived from sulfanilamide, which is p-aminobenzenesulfonamide. biologydiscussion.com The antimicrobial activity of these compounds is structurally related to para-aminobenzoic acid (PABA). wikipedia.org

The core structure consists of a benzene (B151609) ring with a para-amino group (-NH₂) and a sulfonamide group. The nitrogen of the amino group is designated as N⁴, while the nitrogen of the sulfonamide group is designated as N¹. biologydiscussion.com Modifications to this basic structure have resulted in a wide array of sulfonamide derivatives with different properties. Systemic sulfonamides are typically created through substitution at the N¹ position, often with heterocyclic aromatic rings, which can produce more potent compounds. biologydiscussion.com

Sulfonamides can be classified based on several criteria, including their chemical structure and pharmacokinetic properties like duration of action.

Table 1: Classification of Selected Sulfonamides by Duration of Action

| Duration of Action | Example Sulfonamides | Half-life |

|---|---|---|

| Short-acting | Sulphamethizole, Sulphaisoxazole | < 20 hours |

| Intermediate-acting | Sulphamethoxazole, Sulphasomizole | 10–24 hours |

| Long-acting | Sulphadoxine, Sulphadimethoxine | > 24 hours |

| Ultra long-acting | Sulphalene, Sulphasalazine | > 50 hours |

Source: pharmacy180.comsrmist.edu.in

Sulfasymazine (B1681186) belongs to the N¹-substituted class of sulfonamides. google.com Its chemical structure features the core p-aminobenzenesulfonamide moiety, with the N¹ atom substituted with a 4,6-diethyl-1,3,5-triazin-2-yl group. The sodium salt form, sulfasymazine sodium, is formed at the sulfonamide nitrogen. chemsrc.com

Table 2: Chemical Properties of Sulfasymazine

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₇N₅O₂S |

| Molecular Weight | 307.37 g/mol |

Source: medchemexpress.combiosynth.com

Nomenclatural Considerations and Research Gaps for this compound

The nomenclature for sulfasymazine and its sodium salt includes several synonyms and systematic names, which are essential for its identification in chemical and research databases. The CAS (Chemical Abstracts Service) number provides a unique identifier for the compound.

Table 3: Nomenclatural Data for this compound

| Identifier | Name/Value |

|---|---|

| IUPAC Name | sodium;(4-aminophenyl)sulfonyl-(4,6-diethyl-1,3,5-triazin-2-yl)azanide |

| Synonyms | Sodium sulfasymazine |

| CAS Number | 1984-94-7 (for Sulfasymazine) |

Source: chemsrc.comglpbio.comlegislation.gov.uk

Despite its clear classification within the sulfonamide family, there is a notable gap in the volume of contemporary scientific literature and detailed research findings specifically focused on this compound. Much of the available information references its existence as a sulfonamide antibacterial agent and includes it in lists of related compounds. google.comgoogle.com A significant portion of the specific research into its properties appears to date back several decades, such as a 1966 study that evaluated its efficacy in experimental infections in mice. glpbio.com This lack of recent, in-depth studies on its specific mechanisms, potential applications, or comparative efficacy against modern bacterial strains represents a significant research gap for the compound.

Structure

3D Structure of Parent

Properties

CAS No. |

4107-77-1 |

|---|---|

Molecular Formula |

C13H17N5NaO2S+ |

Molecular Weight |

330.36 g/mol |

IUPAC Name |

sodium;4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H17N5O2S.Na/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10;/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18);/q;+1 |

InChI Key |

INQFUCOQBMPAOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Approaches

Fundamental Principles of Sulfonamide Synthesis Relevant to Sulfasymazine (B1681186) Sodium

The synthesis of sulfasymazine sodium is grounded in the well-established chemistry of sulfonamides. The most common method for creating the core sulfonamide structure involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.egcbijournal.com

Strategic Disconnection and Retrosynthetic Analysis

A retrosynthetic analysis of sulfasymazine, 2-sulfanilamido-4,6-diethyl-s-triazine, reveals a key disconnection at the sulfonamide bond. karger.com This points to two primary starting materials: a sulfanilamide (B372717) precursor and a substituted s-triazine. The sulfanilamide portion can be further broken down to simpler aromatic precursors. This strategic approach allows for a logical and efficient planning of the synthetic route.

Key Reaction Pathways: Sulfonylation, Amidation, and Azo Coupling

The synthesis of sulfonamides primarily relies on the sulfonylation reaction, where a sulfonyl group is introduced. ekb.eg This is typically followed by amidation , the formation of an amide bond, to complete the sulfonamide linkage. thieme-connect.com While not directly involved in the final step of creating sulfasymazine itself, azo coupling is a significant reaction in the synthesis of related compounds like sulfasalazine (B1682708). patsnap.comgoogle.com In the synthesis of sulfasalazine, a diazotization reaction of sulfapyridine (B1682706) creates a diazonium salt, which then couples with salicylic (B10762653) acid. google.com A similar strategy could theoretically be adapted for certain sulfasymazine analogues.

The synthesis of sulfasymazine itself was part of an exploration of 2-sulfanilamido-4,6-disubstituted-s-triazines. karger.com

Advanced Synthetic Techniques for this compound Analogues

Modern synthetic chemistry offers innovative techniques that can be applied to the synthesis of sulfasymazine analogues, focusing on efficiency and sustainability.

Ultrasonic Irradiation Applications in Sulfonamide Synthesis

Ultrasonic irradiation has emerged as a green and efficient method in organic synthesis. orientjchem.orgresearchgate.netmdpi.com This technique utilizes acoustic cavitation to provide the high energy required for chemical reactions, often leading to shorter reaction times, higher yields, and milder conditions compared to conventional methods. orientjchem.org For instance, the acylation of sulfonamides using acetic anhydride (B1165640) has been successfully achieved under solvent-free and catalyst-free conditions with ultrasonic irradiation. orientjchem.org Similarly, the synthesis of sulfamides from amines and sulfuryl chloride has been shown to be more efficient under sonication. researchgate.net These findings suggest that ultrasonic irradiation could be a valuable tool for the synthesis of sulfasymazine analogues, potentially offering a more environmentally friendly and efficient alternative to traditional heating. orientjchem.orgnih.gov

Table 1: Comparison of Conventional vs. Ultrasonic Synthesis of N-acylsulfonamides

| Parameter | Conventional Method | Ultrasonic Irradiation |

|---|---|---|

| Energy Source | Thermal | Acoustic Cavitation |

| Reaction Time | Often longer | Significantly shorter mdpi.com |

| Yields | Variable | Generally higher orientjchem.orgresearchgate.net |

| Conditions | Often requires solvents and/or catalysts | Can be solvent- and catalyst-free orientjchem.orgresearchgate.net |

| Workup | Can be complex | Often simpler orientjchem.org |

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to sulfonamide synthesis. rsc.orgresearchgate.net This includes the use of non-toxic solvents like water, energy-efficient processes, and the avoidance of hazardous reagents like sulfonyl chlorides. researchgate.netua.es

Recent developments have focused on metal-free oxidative coupling reactions and the use of starting materials like amino acids, which are considered more environmentally benign. cbijournal.comresearcher.life For example, methods using deep eutectic solvents (DES) as a reaction medium have been developed to avoid volatile organic compounds (VOCs). ua.es Electrochemical synthesis is another green approach that uses electrons as clean reagents, often in aqueous or ethanolic solutions. rsc.org These sustainable methods hold promise for the future synthesis of sulfasymazine and its derivatives.

Exploration of Structural Modifications and Prodrug Strategies (Theoretical)

The exploration of structural modifications and prodrug strategies for sulfasymazine is a theoretical exercise aimed at potentially enhancing its properties.

Structural modifications of the sulfasymazine molecule could involve altering the substituents on the triazine ring or the sulfanilamide moiety. researchgate.net These changes could influence the compound's physicochemical properties.

Prodrugs are inactive or less active compounds that are converted to the active drug in the body. wuxiapptec.com For sulfonamides, several prodrug strategies have been investigated to improve characteristics like solubility. blumberginstitute.org One common approach is N-acylation of the sulfonamide group. nih.gov This modification can be designed to be cleaved metabolically, releasing the active sulfonamide. nih.gov Another strategy involves creating N-acyloxymethyl or N-[(aminocarbonyloxy)methyl]sulfonamides. researchgate.net These theoretical prodrug approaches for sulfasymazine could be designed to be activated by specific enzymes or physiological conditions. wuxiapptec.comtdl.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Sulfasymazine |

| Sulfanilamide |

| s-triazine |

| Sulfasalazine |

| Sulfapyridine |

| Salicylic acid |

| Acetic anhydride |

| Sulfuryl chloride |

| N-acyloxymethylsulfonamides |

Molecular Mechanisms of Action and Cellular Biochemistry

Immunomodulatory Mechanisms at the Cellular Level (Analogous to Sulfasalazine)

Drawing parallels with the well-studied compound sulfasalazine (B1682708), it is plausible that sulfasymazine (B1681186) sodium may exhibit immunomodulatory effects through similar cellular mechanisms. drugbank.commdpi.comnih.gov Sulfasalazine is known to be a prodrug, metabolized by intestinal bacteria into sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA), both of which have anti-inflammatory properties. patsnap.comwikipedia.org

A key mechanism of sulfasalazine's anti-inflammatory action is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. mdpi.comnih.govjci.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. jci.orgpensoft.net

Sulfasalazine has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. jci.orgresearchgate.net This action is mediated through the direct inhibition of IκB kinases α and β (IKKα and IKKβ). researchgate.net By blocking this pathway, sulfasalazine effectively downregulates the production of a cascade of inflammatory mediators. nih.gov Given its structural similarities, sulfasymazine might exert analogous inhibitory effects on the NF-κB pathway.

Sulfasalazine and its metabolites are known to inhibit the production of pro-inflammatory eicosanoids, such as leukotrienes and prostaglandins (B1171923). drugbank.comnih.govresearchgate.net These lipid mediators play a significant role in the inflammatory response.

Studies have demonstrated that sulfasalazine and its metabolite, sulfapyridine, can inhibit the release of various leukotrienes and prostaglandins from human synovial tissue. nih.gov This inhibition is achieved by blocking the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of these inflammatory molecules. drugbank.compatsnap.com Specifically, sulfasalazine has been found to inhibit the 5-lipoxygenase pathway, reducing the formation of leukotriene B4 and 5-hydroxyeicosatetraenoic acid (5-HETE). capes.gov.brnih.gov

The enzymatic targets for the inhibition of pro-inflammatory mediators by sulfasalazine have been identified as key enzymes in the arachidonic acid cascade. drugbank.compatsnap.com The primary enzymes inhibited are cyclooxygenase (COX) and lipoxygenase (LOX). drugbank.comyoutube.com

Inhibition of these enzymes by sulfasalazine and its metabolites leads to a reduction in the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation. patsnap.comnih.gov Research has indicated that sulfasalazine can inhibit both COX-1 and COX-2, as well as arachidonate (B1239269) 5-lipoxygenase. drugbank.com This dual inhibition of both pathways is a significant aspect of its anti-inflammatory effect. nih.gov

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The primary mechanism of action for Sulfasymazine, as with other sulfonamides, is the inhibition of folic acid synthesis in susceptible microorganisms. toku-e.commedchemexpress.com This is achieved through competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). toku-e.commedchemexpress.comebi.ac.uk Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA), and its absence halts bacterial growth and reproduction, resulting in a bacteriostatic effect. ebi.ac.uknih.gov

Enzyme Inhibition: Dihydropteroate Synthase (DHPS)

Sulfasymazine acts as a competitive inhibitor of DHPS. toku-e.commedchemexpress.comebi.ac.uk This means it structurally resembles the enzyme's natural substrate, para-aminobenzoic acid (PABA). nih.gov By binding to the active site of the DHPS enzyme, Sulfasymazine physically blocks PABA from binding, thereby preventing the synthesis of dihydropteroate, a precursor to folic acid. ebi.ac.uknih.gov The effectiveness of this inhibition is a key determinant of the antibacterial properties of sulfonamides.

The nature of this inhibition is typically reversible, meaning the inhibitor forms a temporary bond with the enzyme. libretexts.orgqau.edu.pk When the concentration of the inhibitor decreases, the enzyme can return to its normal function. libretexts.org

Protein Binding

While specific studies on the protein binding of Sulfasymazine sodium are limited, the general principles of drug-protein interactions for sulfonamides can be considered. Sulfonamides are known to bind to plasma proteins, primarily albumin. drugbank.comslideshare.net This binding is a reversible process, involving weaker chemical bonds such as hydrogen bonds and van der Waals forces. uomustansiriyah.edu.iq

The extent of protein binding influences a drug's distribution and availability in the body. The bound fraction of a drug is generally considered pharmacologically inactive and cannot easily cross cell membranes, whereas the unbound or free fraction is active and can reach its target sites. uomustansiriyah.edu.iq Factors such as the physicochemical properties of the drug and the concentration of plasma proteins can affect the degree of binding. slideshare.net For instance, studies on other sulfonamides, like sulfamethoxazole (B1682508), have shown specific binding affinities and the presence of both high and low affinity binding sites on albumin. nih.gov

It is important to note that interactions can occur where one drug displaces another from its binding site on a protein, potentially increasing the free concentration of the displaced drug. slideshare.net

Table of Molecular Interactions

| Macromolecule | Type of Interaction | Mechanism | Effect |

| Dihydropteroate Synthase (DHPS) | Competitive Enzyme Inhibition | Sulfasymazine competes with the natural substrate, PABA, for the active site of the enzyme. ebi.ac.uknih.gov | Inhibition of folic acid synthesis, leading to a bacteriostatic effect. toku-e.commedchemexpress.comebi.ac.uk |

| Plasma Proteins (e.g., Albumin) | Reversible Binding | Forms a complex with plasma proteins through weak chemical bonds. drugbank.comslideshare.netuomustansiriyah.edu.iq | Sequesters the drug in the bloodstream, affecting its distribution and availability. The bound fraction is inactive. uomustansiriyah.edu.iq |

Pharmacokinetics and Pharmacodynamics in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Biological Systems

The ADME properties of sulfasymazine (B1681186) sodium are critical to understanding its efficacy and are influenced by various physiological factors in preclinical models.

While specific studies on the gastrointestinal stability of sulfasymazine sodium are not extensively available, the biotransformation of structurally related sulfonamides, such as sulfasalazine (B1682708), is well-documented and provides a likely model for its metabolism. Sulfasalazine is known to be cleaved by bacterial azoreductases in the large intestine. nih.gov This bacterial metabolism breaks the azo bond, releasing the constituent moieties. nih.gov In vitro studies using human fecal slurries have demonstrated that the degradation of sulfasalazine is rapid and largely complete within a few hours, indicating the efficiency of this bacterial enzymatic action. nih.gov The rate of this degradation can, however, be influenced by the specific chemical structure of the azo-bonded pro-drug. nih.gov It has been shown that in the absence of fecal material, sulfasalazine remains stable, highlighting the critical role of the gut microbiota in its initial metabolism. nih.gov The duration of contact with the microbiota is also a significant factor, as prolonged exposure leads to a greater extent of metabolism. nih.gov Various bacterial species, particularly from the anaerobic genus Clostridium, are known to produce the diazo-reductase enzymes responsible for this metabolic process. nih.gov

Table 1: In Vitro Degradation of Azo-Bonded Sulfonamides in Pooled Human Fecal Slurry

| Compound | Half-life (t1/2) in minutes |

|---|---|

| Sulfasalazine | 32.8 |

| Balsalazide | 80.9 |

| Olsalazine | 145.1 |

Data from an in vitro study simulating colonic metabolism. nih.gov

The binding of sulfonamides to plasma proteins, primarily albumin, is a key determinant of their distribution and availability to exert their pharmacological effect. For sulfamethazine (B1682506), a related sulfonamide, studies in pigs have shown that the binding to plasma proteins is weak. nih.gov The affinity of sulfamethazine for pig albumin was estimated to be approximately 8.0 x 10³ mol/L at 37°C and pH 7.4, with about 1.4 binding sites per albumin molecule. nih.gov This interaction is exothermic and driven by enthalpy. nih.gov Temperature and pH can significantly influence this binding, with increasing temperature decreasing the affinity and increasing pH enhancing it. nih.gov Other sulfonamides also exhibit variable plasma protein binding. For instance, sulfadiazine (B1682646) has been reported to be 50.9-60.6% bound, while sulfamethoxazole (B1682508) shows a higher binding of 74.3-80.8%. nih.gov

Table 2: Plasma Protein Binding of Various Sulfonamides

| Sulfonamide | Mean Percentage Bound (%) |

|---|---|

| Sulfadiazine | 56.2 |

| Sulfamethoxazole | 76.9 |

Data obtained from studies in humans. nih.gov

The elimination of sulfonamides and their metabolites occurs through both renal and fecal routes. For sulfasalazine, urinary excretion of the total 5-aminosalicylic acid (5-ASA) moiety ranges from 11-33%, while fecal excretion can be between 23-75% in humans. nih.gov In a study investigating sulfasalazine-induced organ injury in rats, the compound was administered orally, and its effects were evaluated, suggesting that both the parent drug and its intestinal metabolites are absorbed and distributed to various organs. nih.gov The metabolic fate of drugs can be complex, involving biotransformation in the liver and other tissues, followed by excretion. For example, the metabolic fate of fluphenazine (B1673473) has been studied in dogs and rhesus monkeys, detailing its distribution in various tissues and its excretion in urine, feces, and bile. nih.gov While specific data for this compound is not available, it is expected to follow similar elimination pathways as other sulfonamides, with the extent of renal and fecal excretion depending on its physicochemical properties and the metabolic pathways involved.

Pharmacodynamic Relationships in Cellular and Animal Models

The pharmacodynamic properties of this compound are centered on its antimicrobial activity and its interaction with its molecular target.

The primary target of sulfonamide antibiotics is dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. nih.govdrugbank.com Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.govfrontiersin.org By binding to the active site of DHPS, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor for essential cellular components, thereby inhibiting bacterial growth. nih.gov Structural and computational studies have elucidated the SN1 reaction mechanism of DHPS and have provided insights into how sulfonamides bind to the enzyme. nih.gov It is also suggested that sulfonamides can act as prodrugs, forming dead-end pterin-sulfonamide conjugates that may further inhibit the folate pathway. nih.gov Resistance to sulfa drugs often arises from mutations in the folP gene, which encodes for DHPS, altering the enzyme's structure and reducing the binding affinity of the sulfonamide. drugbank.comsemanticscholar.org While these general principles of target engagement apply to the sulfonamide class, specific target engagement and occupancy data for this compound in preclinical subjects are not detailed in the available literature.

Preclinical Research on Efficacy and Biological Activities

In Vitro Efficacy Assessments

In vitro studies are crucial for the initial screening and characterization of a new chemical entity. These studies provide foundational data on a compound's biological effects at the cellular and molecular level.

The potential antimicrobial effects of compounds like Sulfasymazine (B1681186) sodium are often first evaluated using microbial growth inhibition assays. mdpi.com These tests determine the minimum concentration of a drug that can inhibit the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC). frontiersin.org Common methods include broth dilution and agar (B569324) diffusion assays. nih.gov In a broth dilution test, serial dilutions of the compound are incubated with a standardized number of bacteria, and the lowest concentration preventing growth is the MIC. nih.govnih.gov The agar diffusion method involves placing a disc impregnated with the test compound onto an agar plate inoculated with a microbe; a resulting zone of no growth around the disc indicates antimicrobial activity. nih.govmicrobialcell.com

For sulfonamides, the mechanism of action typically involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in many bacteria. By blocking this pathway, sulfonamides prevent the bacteria from producing the necessary nucleic acids and amino acids for growth and replication. The combination with a triazine derivative, such as pyrimethamine, which inhibits a subsequent enzyme in the same pathway (dihydrofolate reductase), can lead to a synergistic and more potent antimicrobial effect. researchgate.net

Below is an example data table illustrating how results from a microbial growth inhibition assay might be presented.

| Microorganism | Assay Method | Endpoint | Result |

| Escherichia coli | Broth Microdilution | MIC (µg/mL) | 128 |

| Staphylococcus aureus | Disk Diffusion | Zone of Inhibition (mm) | 18 |

| Candida albicans | Broth Microdilution | MIC (µg/mL) | >256 |

| Pseudomonas aeruginosa | Broth Microdilution | MIC (µg/mL) | 256 |

This table contains illustrative data and does not represent actual experimental results for Sulfasymazine sodium.

The anti-inflammatory potential of a compound can be assessed in vitro using various cell-based assays. nih.gov A common approach involves using cell lines like murine macrophages (e.g., J774A.1) or human colon cells (e.g., Caco-2) and stimulating them with an inflammatory agent such as lipopolysaccharide (LPS). nih.govmdpi.com Researchers then measure the compound's ability to inhibit the production of key inflammatory mediators.

Key inflammatory markers often measured include:

Pro-inflammatory Cytokines: Such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org

Prostaglandin E2 (PGE2): A key mediator of inflammation produced via the cyclooxygenase (COX) pathway. nih.gov

Nitric Oxide (NO): An inflammatory mediator produced by inducible nitric oxide synthase (iNOS). nih.govmdpi.com

The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the inflammatory response by 50%. nih.gov

The following interactive table shows representative data from a cell-based anti-inflammatory assay for a hypothetical compound.

| Cell Line | Inflammatory Stimulus | Marker Measured | IC50 (µM) |

| J774A.1 Macrophages | LPS | TNF-α Release | 15.2 |

| J774A.1 Macrophages | LPS | IL-6 Release | 21.8 |

| Caco-2 Colon Cells | IL-1β | Nitric Oxide (NO) Production | 35.5 |

| HT29 Colon Cancer Cells | TNF-α | IL-8 Release | 18.9 |

This table contains illustrative data and does not represent actual experimental results for this compound.

To understand the mechanism of action at a molecular level, enzyme inhibition and receptor binding studies are conducted. fiveable.menih.gov For a sulfonamide like this compound, a key target is the enzyme dihydropteroate synthase (DHPS) involved in folate synthesis. scholaris.ca

Kinetic studies can determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki), which quantifies the inhibitor's potency. arizona.edumdpi.com This involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. nih.gov Graphical methods like Lineweaver-Burk or Dixon plots can help visualize the type of inhibition. fiveable.me

Receptor binding assays would be relevant if the compound is thought to interact with specific cell surface or nuclear receptors. These assays use a labeled form of the compound (or a known ligand) to measure its binding affinity to the target receptor.

In Vivo Studies in Animal Models for Mechanism Elucidation

Following promising in vitro results, preclinical research moves to in vivo studies using animal models to understand the compound's effects in a whole organism. researchgate.netresearchgate.net

To investigate the anti-inflammatory properties of compounds related to this compound, such as sulfasalazine (B1682708), researchers frequently use animal models of inflammatory bowel disease (IBD). nih.govwjgnet.comijbcp.com A widely used model is chemically induced colitis in rodents, using agents like dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzenesulfonic acid (TNBS). nih.govmdpi.comnih.gov

In the DSS model, the chemical is administered in the drinking water, leading to acute or chronic inflammation that mimics human ulcerative colitis. mdpi.com The TNBS model involves intrarectal administration and induces a T-cell mediated inflammation that shares features with Crohn's disease. nih.gov In these models, the test compound is administered to the animals, and its ability to prevent or treat the inflammation is evaluated. nih.gov

The efficacy of a treatment in animal models of colitis is assessed by monitoring a range of biological markers and conducting histopathological examinations. nih.govnih.gov

Key Assessment Parameters:

Clinical Signs: Monitoring changes in body weight, stool consistency, and the presence of rectal bleeding. nih.gov

Macroscopic Changes: After the study, the colon is examined for changes in length (colitis often causes colon shortening), weight, and visible signs of damage or ulceration. ijbcp.comnih.gov

Biochemical Markers: The levels of inflammatory markers, such as myeloperoxidase (MPO, an indicator of neutrophil infiltration) and cytokines (e.g., TNF-α, IL-6) in the colon tissue are measured. researchgate.net

Histopathological Analysis: Colon tissue samples are fixed, sectioned, and stained (commonly with hematoxylin (B73222) and eosin) for microscopic examination. nih.govmdpi.com A pathologist scores the tissue for features like loss of crypt architecture, inflammatory cell infiltration, and ulceration. nih.govnih.gov

The table below summarizes typical findings in a DSS-induced colitis model and the potential therapeutic effects of a treatment.

| Parameter | DSS Control Group | Treatment Group |

| Body Weight Change | Significant loss | Attenuated loss |

| Colon Length | Significantly shortened | Partially or fully restored |

| Spleen Weight | Increased (splenomegaly) | Reduced |

| Myeloperoxidase (MPO) Activity | Markedly elevated | Significantly reduced |

| Histological Score | High (severe inflammation, ulceration) | Low (reduced inflammation, tissue repair) |

This table provides a generalized representation of outcomes in experimental colitis studies.

These preclinical investigations are fundamental for establishing the pharmacological profile of a compound like this compound before it can be considered for further development. researchgate.netnih.gov

Comparative Efficacy in Defined Animal Disease Models

Preclinical research has been instrumental in characterizing the therapeutic potential of this compound, particularly in established animal models of bacterial infections. These studies provide a comparative framework for assessing its efficacy against other sulfonamides. A pivotal study conducted in mice systematically evaluated sulfasymazine's performance against various Gram-positive and Gram-negative pathogens, offering detailed insights into its potency relative to sulfisoxazole (B1682709) and sulfadiazine (B1682646). karger.com

The antibacterial effectiveness of sulfasymazine was assessed in systemic infections in mice caused by Streptococcus pyogenes, Staphylococcus aureus, and Klebsiella pneumoniae, among others. karger.com The primary metric for evaluating efficacy in these models was the median effective dose (ED50), representing the dose of the drug that protects 50% of the infected animals from death.

The research findings from these comparative animal studies are detailed in the tables below, providing a quantitative comparison of the efficacy of sulfasymazine against other sulfonamides in various infection models.

Table 1: Comparative Efficacy of Sulfasymazine and Sulfisoxazole in Systemic Murine Infections karger.com

| Infection Model (Bacterial Strain) | Efficacy Metric | Sulfasymazine | Sulfisoxazole | Potency Ratio (Sulfasymazine vs. Sulfisoxazole) |

| Streptococcus pyogenes | Median Effective Dose (ED50) (mg/kg) | 1.8 | 18 | 10 |

| Staphylococcus aureus | Median Effective Dose (ED50) (mg/kg) | 12 | 24 | 2 |

| Klebsiella pneumoniae | Median Effective Dose (ED50) (mg/kg) | 110 | 220 | 2 |

This table presents the median effective dose (ED50) required for sulfasymazine and sulfisoxazole to protect 50% of mice from lethal systemic infections. The potency ratio indicates how many times more potent sulfasymazine is compared to sulfisoxazole on a dosage basis.

Table 2: Comparative Potency Ratios of Sulfasymazine and Sulfisoxazole Relative to Sulfadiazine karger.com

| Infection Model (Bacterial Strain) | Potency Ratio vs. Sulfadiazine (Dosage Basis) |

| Sulfasymazine | |

| Streptococcus pyogenes | 0.4 |

| Staphylococcus aureus | 0.3 |

| Klebsiella pneumoniae | 0.3 |

This table illustrates the potency of sulfasymazine and sulfisoxazole relative to sulfadiazine. A ratio of less than 1 indicates lower potency compared to sulfadiazine in these murine infection models.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental in the analytical chemistry of sulfasymazine (B1681186) sodium, providing powerful tools for its separation from complex mixtures and subsequent quantification. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and thin-layer chromatography (TLC) each play a distinct role in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis and quality control of sulfasymazine sodium. The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and detection. openaccessjournals.com

A common approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. nih.govresearchgate.net For instance, a C18 column is frequently employed as the stationary phase. nih.govresearchgate.netresearchgate.net The mobile phase, a critical component in achieving separation, is often a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govresearchgate.netnih.gov The pH of the aqueous phase is a key parameter that can be adjusted to optimize the retention and peak shape of this compound. nih.govresearchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis of this compound and related compounds. nih.govresearchgate.netindexcopernicus.com

Method validation is a critical step to ensure the reliability of the HPLC method. This process, guided by international standards like the International Conference on Harmonisation (ICH) guidelines, assesses several parameters. nih.govresearchgate.net Linearity is established by analyzing a series of standards at different concentrations and demonstrating a proportional relationship between concentration and detector response. nih.govresearchgate.net Accuracy is determined by spiking a sample with a known amount of the analyte and measuring the recovery. nih.govresearchgate.net Precision, which encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), is evaluated by performing multiple analyses of the same sample. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov Robustness is tested by making small, deliberate variations in method parameters, such as flow rate and mobile phase composition, to ensure the method remains reliable under slightly different conditions. nih.gov

The following table summarizes typical parameters for a validated HPLC method for the analysis of a related sulfonamide, sulfadiazine (B1682646) sodium, which provides a relevant example of the methodologies applied.

| Parameter | Typical Value/Range | Reference |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Water:Acetonitrile:Triethylamine (838:160:2, v/v), pH 5.5 | nih.govresearchgate.net |

| Flow Rate | 1.4 mL/min | nih.govresearchgate.net |

| Detection Wavelength | 254 nm | nih.govresearchgate.net |

| Linearity (r²) | > 0.99 | nih.gov |

| Accuracy (Recovery) | 99-101% | researchgate.net |

| Precision (RSD) | < 2% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

For more complex analyses, such as the identification and quantification of metabolites in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. americanpharmaceuticalreview.com This technique offers superior sensitivity and selectivity compared to HPLC with UV detection. americanpharmaceuticalreview.com LC-MS/MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. americanpharmaceuticalreview.comnih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation. The eluent from the LC column is then introduced into the mass spectrometer. The molecules are ionized, often using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is crucial for distinguishing the analyte from other components in a complex matrix. nih.gov

LC-MS/MS has been successfully applied to the simultaneous determination of sulfasalazine (B1682708) and its major metabolites, sulfapyridine (B1682706) and 5-aminosalicylic acid, in human plasma. nih.gov A study demonstrated a method with a lower limit of quantification of 10 ng/mL for all three analytes. nih.gov The use of deuterated internal standards, such as sulfasalazine-d4 (B585354) and sulfapyridine-d4, is a common practice to improve the accuracy and precision of quantification. researchgate.net

The development of an LC-MS/MS method for metabolite profiling involves optimizing both the chromatographic separation and the mass spectrometric parameters. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, can provide accurate mass measurements, which aids in the identification of unknown metabolites. mdpi.com

The table below outlines key parameters from a study on the LC-MS/MS analysis of sulfasalazine and its metabolites.

| Parameter | Condition | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| MS Operation | Multiple Reaction Monitoring (MRM) | nih.gov |

| Lower Limit of Quantification | 10 ng/mL | nih.gov |

| Run Time | 9.0 min | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. wsu.eduumich.edulibretexts.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. wsu.edu

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. wsu.eduumich.edu The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). umich.edu The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary phase and the mobile phase. jk-sci.com

After development, the separated spots are visualized. jk-sci.com If the compounds are colored, they can be seen directly. Otherwise, they can be visualized under a UV lamp if they are UV-active, or by staining with a chemical reagent. wsu.edujk-sci.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify the components of the mixture by comparing them to known standards. libretexts.org By taking samples from the reaction mixture at different time points and analyzing them by TLC, the progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot. researchgate.net

Spectrophotometric and Spectroscopic Approaches

Spectroscopic techniques provide valuable information about the concentration, purity, and structure of this compound. UV-Visible spectrophotometry is primarily used for quantitative analysis, while infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for structural elucidation.

UV-Visible Spectrophotometry for Quantification and Purity Assessment

UV-Visible spectrophotometry is a widely used technique for the quantification and purity assessment of this compound in pharmaceutical formulations. researchgate.netrjptonline.orgmt.com This method is based on the principle that the analyte absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.com The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. aun.edu.eg

To perform a quantitative analysis, a solution of this compound is prepared in a suitable solvent, and its absorbance is measured at a specific wavelength, known as the wavelength of maximum absorbance (λmax). researchgate.net The λmax for sulfasalazine, a closely related compound, has been reported to be around 354 nm in ethanol (B145695) and 359 nm in a mixture of water and methanol. researchgate.netresearchgate.net A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.net

UV-Visible spectrophotometry can also be used to assess the purity of a sample. mt.comthermofisher.com The presence of impurities can be indicated by changes in the shape of the absorption spectrum or the appearance of additional absorption bands. thermofisher.com For instance, the degradation of sulfacetamide (B1682645) sodium to sulfanilamide (B372717) results in changes in the UV spectrum. researchgate.net

The following table summarizes key parameters for the UV-spectrophotometric analysis of sulfasalazine.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 354 nm (in ethanol) | researchgate.net |

| Linear Concentration Range | 2-25 µg/mL | researchgate.net |

| Correlation Coefficient (r²) | 0.989 | researchgate.net |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (General applicability)

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for the structural elucidation of organic molecules, including this compound. arcjournals.orglibretexts.orgresearchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. microbiozindia.comsolubilityofthings.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. arcjournals.org The absorption of this radiation at characteristic frequencies corresponds to different types of bonds and functional groups. arcjournals.org For example, the IR spectrum of a compound containing a carbonyl group (C=O) will show a strong absorption band in a specific region of the spectrum. arcjournals.org By analyzing the positions and intensities of the absorption bands in the IR spectrum, the functional groups present in this compound can be identified, which is a crucial step in confirming its structure. microbiozindia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. fepbl.comnih.govmdpi.com This technique is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. nih.govmdpi.com In an NMR experiment, the sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei absorb energy at specific frequencies, which are dependent on their chemical environment. mdpi.com

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their relative numbers, and their connectivity. The ¹³C NMR spectrum provides information about the number of different types of carbon atoms. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure of this compound. nih.gov NMR is a powerful, non-destructive technique that provides unambiguous structural information. researchgate.net

Electrochemical Methods for Detection and Characterization

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the electrochemical methods for the detection and characterization of this compound, also known as sulfasomizine or 4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide, were found.

While extensive research exists on the electrochemical analysis of the broader sulfonamide class of antibiotics, data pertaining exclusively to this compound is not available in the reviewed sources. The general principles of sulfonamide electrochemistry involve the oxidation of the aromatic amino group (-NH₂) or the reduction of the sulfonamide group (-SO₂NH-). These reactions form the basis for various voltammetric and amperometric detection techniques.

Methodologies for related compounds such as sulfamethoxazole (B1682508), sulfadiazine, and sulfamethazine (B1682506) are well-documented. csic.estandfonline.comscielo.br These studies typically employ various working electrodes, including glassy carbon (GCE), carbon paste (CPE), and chemically modified electrodes, to enhance sensitivity and selectivity. csic.estandfonline.com Common analytical techniques include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), which are chosen for their high sensitivity and low detection limits. tandfonline.com

However, without specific research on this compound, it is not possible to provide detailed findings, data tables on its electrochemical behavior (such as oxidation/reduction potentials), or the performance metrics (e.g., limit of detection, linear range) of any developed analytical methods. The electrochemical properties of a specific sulfonamide are influenced by its unique substituent groups, meaning data from other sulfonamides cannot be directly extrapolated to this compound.

Therefore, this section cannot be completed with the required scientifically accurate and detailed research findings as per the user's instructions, due to the absence of published data on this specific compound.

Computational Chemistry and in Silico Drug Design

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in structure-based drug design, enabling the simulation of the interaction between a ligand, such as Sulfasymazine (B1681186) sodium, and a protein's binding site.

Given that Sulfasymazine sodium belongs to the sulfonamide class of compounds, its potential molecular targets can be inferred from established targets for this broad family of drugs. The primary and most well-known target for antibacterial sulfonamides is Dihydropteroate (B1496061) Synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria. nih.gov Inhibition of this enzyme disrupts folic acid production, which is essential for bacterial growth.

In humans and other organisms, a prominent family of targets for sulfonamides is the Carbonic Anhydrases (CAs), a group of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Various CA isoforms are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and edema. Computational studies have successfully repositioned existing sulfonamide-based drugs as inhibitors for Carbonic Anhydrase in pathogens like Trypanosoma cruzi, the agent of Chagas disease. mdpi.comresearchgate.net

Other potential targets, identified through computational and experimental studies on various sulfonamide derivatives, include:

Triosephosphate Isomerase (TPI) : A key enzyme in the glycolysis pathway, identified as a potential target for sulfonamides in Plasmodium falciparum, the parasite responsible for malaria. peerj.com

Caspase-3 and p53 : Proteins that play critical roles in apoptosis (programmed cell death), which have been investigated as targets for sulfonamide derivatives with anticancer potential. mdpi.com

5-hydroxytryptamine 7 receptor (5HT7R) : A G-protein-coupled receptor implicated in depression, making it a target for antagonist aryl sulfonamide derivatives. researchgate.net

These examples represent a range of putative targets that could be explored for this compound using in silico screening methods.

Molecular docking simulations not only identify potential targets but also provide detailed insights into the binding mode and the energetics of the protein-ligand interaction. For sulfonamides, a characteristic interaction involves the sulfonamide group (-SO₂NH-) itself. In the active site of metalloenzymes like Carbonic Anhydrase, this group typically coordinates with the essential zinc ion. researchgate.net

Beyond this key interaction, the specific binding mode is determined by a network of hydrogen bonds, van der Waals forces, and electrostatic interactions with amino acid residues in the binding pocket. For instance, docking studies of sulfonamide derivatives against Dihydropteroate Synthase from Staphylococcus aureus revealed key interactions with residues such as Arg63, Arg257, and Lys221. nih.gov

The strength of this binding is quantified by the binding affinity or docking score, typically expressed in kcal/mol. A lower (more negative) value indicates a more stable and favorable interaction. Studies on related sulfonamides provide a reference for expected binding energies.

| Target Protein | Ligand Class | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Dihydropteroate Synthase (DHPS) | Sulfonamide Derivatives | Arg63, Arg257, Lys221 | -8.5 to -10.5 |

| Plasmodium falciparum TPI (Active Site) | Representative Sulfonamide | Not specified | -17.12 (approx. -71.62 kJ/mol) |

| Plasmodium falciparum TPI (Dimer Interface) | Representative Sulfonamide | Not specified | -10.25 (approx. -42.91 kJ/mol) |

| Carbonic Anhydrase IX (CAIX) | Piperazine-Linked Sulfonyl Derivatives | Arg6, Trp9, Asn66, Gln92, Thr200 | -7.39 to -8.61 |

Note: Binding energies are converted from kJ/mol where necessary for comparison (1 kcal ≈ 4.184 kJ). Data is derived from studies on various sulfonamide derivatives, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org

To develop a QSAR model, a dataset of compounds with known activities against a specific target is required. For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., partition coefficient, molar refractivity) and structural features is calculated. asm.org Statistical methods are then used to build a regression or classification model that correlates these descriptors with the observed biological activity.

Several QSAR studies on sulfonamides have been successfully conducted. For example:

A study on 66 sulfonamide compounds as inhibitors of Carbonic Anhydrase II used Eigenvalue (EVA) descriptors derived from vibrational frequencies. The resulting model showed a good correlation for its training set (R² = 0.777). nih.gov

For a series of sulfa drugs inhibiting Pneumocystis carinii DHPS, a three-dimensional QSAR approach known as Comparative Molecular Field Analysis (CoMFA) was employed. This method, which considers the steric and electrostatic fields of the molecules, yielded a highly predictive model with a cross-validated r² value of 0.699 and a conventional r² of 0.964 after removing poorly correlated analogs. nih.govasm.org

These models, once validated, can predict the activity of new, untested compounds based solely on their chemical structure.

| Target | QSAR Method | No. of Compounds | Model Predictive Power (r² or R²) |

| Pneumocystis carinii DHPS | CoMFA (3D-QSAR) | 36 | 0.699 (cross-validated) |

| Carbonic Anhydrase II | EVA Descriptors | 44 (training set) | 0.777 |

| 5HT7R Antagonists | Pharmacophore-based | Not specified | 0.602 (Q²) |

Once a reliable QSAR model or a pharmacophore model is developed, it can be used for virtual screening. nih.gov This process involves computationally evaluating large libraries of chemical compounds to identify those that are predicted to have high activity. nih.gov This approach is much faster and more cost-effective than physically synthesizing and testing every compound.

Examples of virtual screening applied to sulfonamides include:

Repurposing Drugs : A virtual screening of FDA-approved sulfonamide drugs was conducted to identify potential inhibitors of α-carbonic anhydrase in Trypanosoma cruzi, leading to the identification of four sulfonylurea compounds with trypanocidal activity. mdpi.comresearchgate.net

Pharmacophore-Based Screening : A pharmacophore model for aryl sulfonamide antagonists of the 5HT7R receptor was used to screen the Asinex chemical database, resulting in the identification of 14 potential new hits. researchgate.net

Targeting Viral Proteases : A combinatorial library of sulfamethoxazole (B1682508) derivatives was virtually screened against the main protease (Mpro) of several coronaviruses to find potential broad-spectrum inhibitors. nih.gov

This methodology could be applied to screen for analogues of this compound with potentially greater potency or selectivity for a desired molecular target.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For drug design, MD simulations provide critical insights into the conformational flexibility of both the ligand and the protein, as well as the stability of the protein-ligand complex. The biological activity of sulfonamides can be dependent on the conformational state of the molecule. researchgate.net

Quantum chemical studies on sulfanilamide (B372717) have shown that the orientation of the amide and SO₂ groups can exist in different stable conformations (e.g., eclipsed or staggered), with the preferred conformation being influenced by the surrounding environment (gas-phase vs. solvent). nih.gov MD simulations can explore these conformational changes in a dynamic, solvated biological system.

Simulations of sulfonamide-protein complexes are used to:

Assess Complex Stability : By monitoring metrics like the Root Mean Square Deviation (RMSD) over the simulation time, researchers can determine if the ligand remains stably bound in the predicted docking pose.

Analyze Conformational Changes : The Root Mean Square Fluctuation (RMSF) of protein residues can show how the protein's flexibility changes upon ligand binding. mdpi.com Studies on p53 complexed with sulfonamide derivatives used RMSF to corroborate the stability of the complex. mdpi.com

Refine Binding Energetics : Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be applied to MD simulation trajectories to calculate binding free energies, often providing a more accurate estimate than docking scores alone. peerj.com In a study of sulfonamides targeting TPI, the MM-PBSA method was used to compute average binding energies from 500 conformations, revealing that strong Van der Waals interactions were key to binding affinity. peerj.com

These simulations provide a dynamic picture of the molecular interactions, complementing the static view offered by molecular docking and helping to validate in silico predictions.

Application of Machine Learning and Artificial Intelligence in Drug Discovery (General)

Recent advancements in deep learning algorithms and GPU technology have led to a surge in AI applications that can process diverse information sources, thereby reducing the need for expensive and lengthy laboratory experiments. crimsonpublishers.com By leveraging large datasets encompassing chemical structures, biological targets, and molecular interactions, ML algorithms can rapidly analyze intricate relationships to predict promising drug candidates with greater accuracy and efficiency. mdpi.com This acceleration of the discovery process is critical for responding to urgent medical needs and improving patient outcomes. crimsonpublishers.com

Machine learning models are particularly valuable in predicting the pharmacokinetic and toxicological profiles of molecules. mdpi.com By training algorithms on extensive databases of known compounds and their measured properties, researchers can develop predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADME/T). nih.gov Tools designed to forecast the potential toxicity of compounds can significantly improve the quality of drug development by flagging problematic candidates early in the process. crimsonpublishers.com This predictive power helps to de-risk the development pipeline, saving time and resources that would otherwise be spent on compounds destined to fail in later stages. mdpi.com

Several specific AI and ML techniques have been successfully applied in various stages of drug discovery. nih.gov Supervised learning methods are used for prediction and classification tasks, while unsupervised techniques are employed for data clustering and pattern recognition. nih.gov Deep learning approaches, such as convolutional neural networks (CNNs), which are traditionally used for image recognition, have been adapted to analyze the 3D structures of proteins to predict protein-ligand binding affinities. crimsonpublishers.comnih.gov Other advanced methods like generative adversarial networks (GANs) contribute to the inverse-design of molecules, creating novel compounds with specific desired therapeutic properties. crimsonpublishers.com

The table below summarizes key AI and ML techniques and their applications in the drug discovery process.

| AI/ML Technique | Description | Application in Drug Discovery |

| Machine Learning (ML) | Algorithms that learn from data to identify patterns and make decisions. mdpi.comnih.gov | Target validation, biomarker identification, prediction of ADME/T properties. nih.govnih.gov |

| Deep Learning (DL) | A subset of ML using multi-layered neural networks to analyze complex patterns in large datasets. mdpi.com | Bioactivity prediction, novel molecular structure generation, analysis of complex biological data. mdpi.comcrimsonpublishers.com |

| Convolutional Neural Networks (CNNs) | A class of deep neural networks, most commonly applied to analyzing visual imagery. nih.gov | Prediction of protein-ligand binding affinities from 3D structures, image analysis in digital pathology. nih.govcrimsonpublishers.comnih.gov |

| Support Vector Machines (SVMs) | A supervised learning model that analyzes data for classification and regression analysis. nih.gov | Classification of compounds based on their properties, predicting drug effectiveness. nih.gov |

| Generative Adversarial Networks (GANs) | A class of machine learning systems where two neural networks contest with each other. crimsonpublishers.com | De novo design of novel molecules with desired therapeutic characteristics. crimsonpublishers.com |

While AI and ML offer powerful tools to assist researchers, experimental validation remains an indispensable component of drug discovery. mdpi.com These computational approaches are designed to complement traditional laboratory methods, accelerating the early stages and improving the efficiency of identifying viable drug candidates for further rigorous testing. mdpi.com The synergy between computational experts and pharmaceutical scientists is crucial for leveraging the full potential of these technologies to develop innovative and effective treatments. nih.gov

Environmental Fate and Ecological Impact Chemical Perspective

Degradation Pathways and Metabolites in Environmental Systems

The degradation of sulfonamides like sulfasymazine (B1681186) in the environment can occur through both biotic and abiotic pathways. Microbial activity is a primary driver of biotic degradation. academicjournals.org

Microbial Degradation: Microorganisms in soil and water can utilize sulfonamides as a source of carbon or nitrogen, leading to their breakdown. academicjournals.org The degradation of sulfonamides often involves the cleavage of the molecule at the sulfonamide bond (S-N bond). For instance, studies on the related compound sulfadiazine (B1682646) have shown that bacterial cultures can degrade it into metabolites such as 2-aminopyrimidine (B69317) and 4-hydroxy-2-aminopyrimidine. plos.org This suggests that a primary degradation pathway for sulfasymazine could involve the separation of the aminobenzenesulfonamide moiety from the pyrimidine (B1678525) ring.

Another potential microbial transformation is the deacetylation of acetylated metabolites. If sulfasymazine is metabolized by organisms and excreted in an acetylated form, soil and manure microbes can deacetylate it, regenerating the parent compound and thus maintaining its antimicrobial activity in the environment. ualberta.ca

Abiotic Degradation: Abiotic degradation processes, such as hydrolysis and photolysis, also contribute to the transformation of sulfonamides in the environment. normecows.com

Hydrolysis: The stability of the sulfonamide bond can be influenced by pH. While some sulfonamides are relatively stable, extreme pH conditions can lead to hydrolysis.

Photolysis: Sunlight, particularly UV radiation, can induce the degradation of sulfonamides on soil surfaces and in surface waters. academicjournals.org The specific photolytic byproducts of sulfasymazine are not well-documented, but this pathway is a recognized route of transformation for many organic micropollutants.

Common degradation reactions for a related sulfonamide, sulfamethazine (B1682506), under varying pH conditions include the breaking of the S-C and S-N bonds, demethylation, and hydroxylation. plos.org By analogy, sulfasymazine could undergo similar transformations.

Persistence and Bioavailability in Different Media

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. mdpi.com The bioavailability of a substance is the fraction of it that is available for uptake by living organisms. epa.govaimspress.com

Persistence: The persistence of sulfonamides in soil is highly variable and depends on factors such as soil type, organic matter content, pH, temperature, and moisture. gallatinmt.gov For example, the herbicide sulfentrazone, another sulfonamide-type compound, was found to have a half-life of 146.5 days in a specific soil type under controlled conditions. embrapa.br Another study on the herbicide imazapic (B1663560) reported a half-life of up to 233 days in the field. plos.org While specific half-life data for sulfasymazine is not readily available, the persistence of other sulfonamides suggests that it could range from moderately persistent to persistent, with half-lives potentially extending over several months. nih.gov The presence of organic matter can increase the sorption of sulfonamides to soil particles, which can either decrease their availability for degradation or protect them from it. researchgate.net

Bioavailability: The bioavailability of sulfasymazine in different media is a key factor in its potential ecological impact. In soil, the bioavailability is influenced by its adsorption to soil particles. aimspress.com Sulfonamides can bind to clay minerals and organic matter, which reduces their concentration in the soil solution and, consequently, their uptake by plants and microorganisms. researchgate.net The bioavailability of metals in soil, a concept that can be extended to organic pollutants, is often assessed by measuring the amount that can be extracted by mild solutions, representing the fraction available to organisms. aimspress.com

In aquatic systems, the high water solubility of the sodium salt form suggests that sulfasymazine would be readily bioavailable. However, its interaction with sediments and suspended particles can reduce its concentration in the water column.

Potential for Environmental Transformation and Byproduct Formation

Beyond the primary degradation pathways, sulfasymazine can undergo other environmental transformations, leading to the formation of various byproducts. These transformation products may have their own distinct chemical properties and ecological effects.

The degradation of related sulfonamides has been shown to produce a variety of byproducts. For sulfamethazine, identified transformation products include those resulting from the cleavage of the sulfonamide bond, hydroxylation of the aromatic ring, and modifications to the pyrimidine ring. plos.org

A study on a similar compound, sulfachlorpyridazine, indicated that while the parent compound was responsible for toxicity in leachates, the role of mobile metabolites could not be ruled out. embrapa.br This highlights the importance of understanding the full range of transformation products, as they may also pose an environmental risk.

The table below summarizes potential degradation and transformation processes for sulfasymazine, based on data from related sulfonamide compounds.

| Process | Description | Potential Metabolites/Byproducts (Analogous Compounds) | Influencing Factors |

| Microbial Degradation | Breakdown by microorganisms in soil and water. | Cleavage products (e.g., aminobenzenesulfonic acid, substituted pyrimidines), hydroxylated derivatives. plos.org | Microbial population, temperature, moisture, nutrient availability. globalscienceresearchjournals.org |

| Hydrolysis | Chemical breakdown due to reaction with water. | Cleavage of the sulfonamide bond. | pH, temperature. normecows.com |

| Photolysis | Degradation by sunlight. | Various photo-fragments. | Light intensity (UV radiation), presence of sensitizing agents. academicjournals.org |

| Sorption/Desorption | Binding to soil and sediment particles. | Not applicable (physical process). | Soil organic matter content, clay content, pH. researchgate.net |

Q & A

Q. What are the established synthetic pathways for Sulfasymazine sodium, and how can its purity be validated experimentally?

this compound is synthesized via condensation reactions between sulfonamide precursors and triazine derivatives. A common method involves reacting sulfanilamide with cyanuric chloride under controlled alkaline conditions, followed by sodium salt formation . To validate purity:

- HPLC-UV/Vis (High-Performance Liquid Chromatography) is recommended for quantifying impurities, with a retention time comparison against reference standards .

- Elemental Analysis (C, H, N, S) confirms stoichiometric consistency, while FT-IR verifies functional groups (e.g., sulfonamide S=O stretches at ~1150 cm⁻¹) .

- Melting Point Analysis should align with literature values (e.g., 250–255°C) .

Q. Which analytical techniques are optimal for characterizing this compound’s physicochemical properties?

Key techniques include:

Q. How can researchers design in vitro assays to evaluate this compound’s antibacterial efficacy?

- Bacterial Strains : Use Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) models to assess spectrum .

- MIC Determination : Perform broth microdilution per CLSI guidelines, with serial dilutions (0.5–256 µg/mL) and 18–24h incubation .

- Controls : Include sulfamethoxazole as a positive control and vehicle-only negative controls .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s antibacterial activity, and how can resistance pathways be investigated?

Sulfasymazine inhibits dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. To study resistance:

- Gene Sequencing : Amplify folP (DHPS-encoding gene) from resistant strains and identify mutations (e.g., Phe98Leu) via Sanger sequencing .

- Enzyme Kinetics : Compare mutant vs. wild-type DHPS activity using spectrophotometric assays with 7,8-dihydro-6-hydroxymethylpterin-pyrophosphate as substrate .

- Metabolomic Profiling : LC-MS/MS can quantify folate intermediates in treated vs. untreated bacteria to confirm target disruption .

Q. How can contradictory findings in this compound’s anti-inflammatory potential be resolved?

Some studies report anti-inflammatory effects via COX-2 inhibition, while others show no activity . To address discrepancies:

- Dose-Response Studies : Test a wide concentration range (0.1–100 µM) in LPS-induced RAW264.7 macrophages, measuring prostaglandin E2 (PGE2) via ELISA .

- Off-Target Screening : Use kinase/GPCR panels to rule out nonspecific interactions .

- Structural Analysis : Compare crystal structures of Sulfasymazine-bound COX-2 vs. apo-enzyme to identify binding motifs .

Q. What strategies optimize this compound’s pharmacokinetics in preclinical models?

- Bioavailability Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS to identify major metabolites .

- Tissue Distribution : Radiolabel Sulfasymazine with ¹⁴C and track accumulation in organs using autoradiography .

Data Contradictions and Literature Gaps

- Gap 1 : Limited data on long-term toxicity in mammalian models. Address this via 28-day repeated-dose studies in rodents, monitoring renal/hepatic markers .

- Gap 2 : Inconsistent reports on synergy with other sulfonamides. Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.